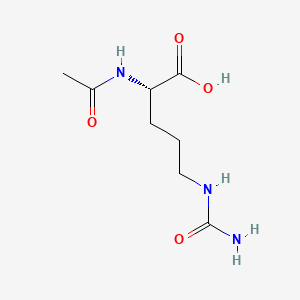

N-Acetyl-L-citrulline

Overview

Description

N-Acetyl-L-citrulline (NACit) is a modified amino acid derivative where an acetyl group is attached to the α-amino group of L-citrulline. Its molecular formula is C₈H₁₅N₃O₄, with a molecular weight of 217.22 g/mol . NACit plays critical roles in microbial arginine biosynthesis, particularly in Proteobacteria, where it serves as an intermediate in the "acetyl cycle" pathway. Unlike the canonical arginine biosynthesis pathway (via ornithine), Proteobacteria convert N-acetyl-L-ornithine to NACit via transcarbamylation, followed by deacetylation to citrulline . NACit is also implicated in lipid metabolism, immune modulation, and nitrogen balance, with elevated levels observed in metabolomic studies of inflammation, oxidative stress, and metabolic disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Acetyl-L-Citrulline can be synthesized through the acetylation of L-citrulline. The process involves the reaction of L-citrulline with acetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out at room temperature and yields this compound as the primary product .

Industrial Production Methods

Industrial production of this compound often involves biocatalytic and fermentative methods. Corynebacterium glutamicum, a bacterium commonly used in amino acid production, can be genetically engineered to overproduce L-citrulline, which is then acetylated to form this compound. This method is efficient and scalable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-L-Citrulline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it back to L-citrulline.

Substitution: This compound can participate in substitution reactions where the acetyl group is replaced by other functional groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. These reactions are typically carried out under mild conditions to preserve the integrity of the amino acid structure .

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced forms of L-citrulline, and various substituted derivatives depending on the reagents used .

Scientific Research Applications

Cardiovascular Health

Mechanism of Action

N-Acetyl-L-citrulline is known to enhance nitric oxide production in the body. Nitric oxide plays a crucial role in vascular health by promoting vasodilation, which improves blood flow and reduces blood pressure. The compound acts by increasing the availability of L-arginine, a precursor to nitric oxide synthesis, thereby enhancing endothelial function and reducing oxidative stress.

Clinical Studies

- A study demonstrated that this compound supplementation improved endothelial function in patients with hypertension by restoring nitric oxide levels and reducing oxidative stress markers .

- Another clinical trial found that patients receiving this compound showed significant improvements in brachial artery flow-mediated dilation, indicating enhanced vascular health .

Metabolic Disorders

Insulin Sensitivity and Diabetes

Research indicates that this compound may improve insulin sensitivity and glucose metabolism. In rodent models of diabetes, supplementation has been shown to reduce hyperglycemia and improve lipid profiles .

Obesity and Inflammation

In obese individuals, this compound has been associated with decreased levels of inflammatory markers and improved metabolic profiles. This suggests potential benefits for individuals suffering from metabolic syndrome .

Exercise Performance

Endurance and Recovery

this compound is often marketed as a supplement for enhancing athletic performance. Studies have shown that it can reduce muscle soreness and improve recovery times after intense exercise by enhancing blood flow and nutrient delivery to muscles .

Case Study: Athletes

A double-blind placebo-controlled trial involving trained athletes indicated that those taking this compound experienced improved performance in high-intensity interval training compared to those receiving a placebo .

Neuroprotective Effects

Cognitive Function

Emerging research suggests that this compound may have neuroprotective properties. It has been studied for its potential benefits in conditions such as Alzheimer's disease and Parkinson's disease due to its ability to improve cerebral blood flow and reduce oxidative stress .

Immune Function

SARS-CoV-2 Research

Recent studies have explored the binding affinity of this compound with the main protease of SARS-CoV-2 through molecular docking studies, indicating its potential as an adjunctive treatment during viral infections . This highlights its versatility beyond traditional applications.

Data Table: Summary of Key Findings on this compound Applications

Mechanism of Action

N-Acetyl-L-Citrulline exerts its effects primarily through its conversion to L-citrulline and subsequently to L-arginine. This conversion enhances nitric oxide production, which is crucial for vasodilation and cardiovascular health. The compound also influences the urea cycle, aiding in the detoxification of ammonia in the body. Molecular targets include nitric oxide synthase and enzymes involved in the urea cycle .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Citrulline

| Property | N-Acetyl-L-Citrulline | Citrulline |

|---|---|---|

| Molecular Formula | C₈H₁₅N₃O₄ | C₆H₁₃N₃O₃ |

| Molecular Weight | 217.22 g/mol | 175.19 g/mol |

| Metabolic Pathway | Arginine biosynthesis III (acetyl cycle) | Urea cycle, Arginine biosynthesis I |

| Key Enzymes | ACDase (deacetylase), Acetylornithine transcarbamylase | Ornithine transcarbamylase |

| Biological Role | Precursor for citrulline and ornithine lipids in bacteria | Urea cycle intermediate; nitric oxide precursor |

| Organisms | Proteobacteria (e.g., Xanthomonas campestris) | Eukaryotes, most bacteria |

Key Differences :

- NACit contains an acetyl group that enhances solubility and prevents spontaneous cyclization, unlike citrulline .

- In Proteobacteria, NACit is deacetylated to citrulline via the enzyme This compound deacetylase (ACDase) , whereas citrulline in eukaryotes is directly synthesized from ornithine .

N-Acetyl-L-Ornithine

| Property | This compound | N-Acetyl-L-Ornithine |

|---|---|---|

| Molecular Formula | C₈H₁₅N₃O₄ | C₇H₁₄N₂O₃ |

| Molecular Weight | 217.22 g/mol | 174.20 g/mol |

| Metabolic Pathway | Arginine biosynthesis III (acetyl cycle) | Canonical arginine biosynthesis (acetyl cycle) |

| Key Enzymes | Acetylornithine transcarbamylase | Acetylornithine deacetylase |

| Biological Role | Precursor for citrulline in Proteobacteria | Precursor for ornithine in most microorganisms |

| Organisms | Proteobacteria | Plants, fungi, most bacteria |

Key Differences :

- NACit is transcarbamylated from N-acetyl-L-ornithine in the Proteobacteria-specific pathway, bypassing the canonical deacetylation step .

- N-Acetyl-L-ornithine is deacetylated to ornithine in most organisms, whereas NACit is deacetylated to citrulline .

N-Succinyl-L-Citrulline

| Property | This compound | N-Succinyl-L-Citrulline |

|---|---|---|

| Molecular Formula | C₈H₁₅N₃O₄ | C₁₀H₁₇N₃O₆S |

| Molecular Weight | 217.22 g/mol | 307.32 g/mol |

| Metabolic Pathway | Arginine biosynthesis III (acetyl cycle) | Arginine biosynthesis II (succinyl cycle) |

| Key Enzymes | ACDase | Succinyltransferase, desuccinylase |

| Biological Role | Citrulline precursor in Proteobacteria | Citrulline precursor in succinyl-pathway bacteria |

| Organisms | Proteobacteria | Certain bacteria (e.g., Bacillus) |

Key Differences :

- The succinyl group in N-succinyl-L-citrulline requires distinct enzymes for processing, reflecting evolutionary divergence in arginine biosynthesis .

- The acetyl group in NACit is metabolized by ACDase, whereas the succinyl group is removed by desuccinylases .

N²-Acetylornithine

| Property | This compound | N²-Acetylornithine |

|---|---|---|

| Molecular Formula | C₈H₁₅N₃O₄ | C₇H₁₄N₂O₃ |

| Molecular Weight | 217.22 g/mol | 174.20 g/mol |

| Metabolic Pathway | Arginine biosynthesis III (acetyl cycle) | Arginine biosynthesis I |

| Biological Role | Ornithine lipid synthesis | Ornithine precursor in urea cycle |

| Organisms | Proteobacteria | Eukaryotes, bacteria |

Key Differences :

- N²-Acetylornithine is an isomer of N-acetyl-L-ornithine, with acetylation at the δ-amino group instead of the α-position.

Biological Activity

N-Acetyl-L-citrulline (NAC) is a derivative of the amino acid L-citrulline, known for its potential benefits in various biological processes, particularly those related to nitric oxide (NO) production and cardiovascular health. This article delves into the biological activity of NAC, focusing on its mechanisms of action, physiological effects, and relevant research findings.

This compound serves primarily as a precursor to L-arginine, which is crucial for the synthesis of NO. The conversion of NAC to L-arginine occurs through several enzymatic pathways, enhancing NO bioavailability. NO is a potent vasodilator that plays a significant role in maintaining endothelial function and regulating blood pressure.

- Nitric Oxide Production : NAC increases the availability of L-arginine, leading to enhanced NO production via endothelial nitric oxide synthase (eNOS). This process is vital for vascular health and function.

- Antioxidant Properties : NAC exhibits antioxidant effects by reducing oxidative stress, which is beneficial in preventing endothelial dysfunction and promoting vascular health.

- Inhibition of Arginase : NAC may inhibit arginase activity, which competes with eNOS for L-arginine, thereby favoring NO production over pathways leading to vasoconstriction.

Physiological Effects

NAC has been studied for its effects on various physiological parameters:

- Cardiovascular Health : Supplementation with NAC has been associated with improved endothelial function and reduced blood pressure in both healthy individuals and those with hypertension .

- Exercise Performance : Research indicates that NAC supplementation can enhance exercise performance by reducing muscle soreness and damage following strenuous activities. In animal models, doses of 250 mg/kg have shown significant improvements in recovery from eccentric exercise .

- Skeletal Muscle Protection : NAC has demonstrated protective effects against skeletal muscle damage by modulating inflammatory responses and reducing oxidative stress markers such as IL-6 and caspase 3 .

Case Studies and Clinical Trials

- Endothelial Function Improvement : A study demonstrated that oral supplementation with L-citrulline (and by extension NAC) significantly increased plasma levels of L-arginine and improved endothelial function as measured by flow-mediated dilation (FMD) in healthy adults .

- Oxidative Stress Reduction : In a controlled study involving mice subjected to eccentric exercise, NAC supplementation reduced markers of oxidative stress (NOX2 levels) and improved muscle recovery, indicating its potential as an ergogenic aid .

- Hypertension Management : Clinical trials have shown that NAC can lower both resting and stress-induced blood pressure in adults with pre-existing hypertension, suggesting its utility in managing cardiovascular conditions .

Comparative Data Table

Q & A

Basic Research Questions

Q. What experimental approaches are used to quantify N-Acetyl-L-citrulline in biological samples, and how do they ensure accuracy?

- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for quantifying this compound due to its high sensitivity and specificity. For example, in metabolomic studies, samples are often derivatized to enhance ionization efficiency, and internal standards (e.g., isotopically labeled analogs) are used to correct for matrix effects . Peak area normalization against calibration curves and validation via spike-recovery experiments (e.g., 80–120% recovery rates) are critical for accuracy.

Q. Which in vitro models are appropriate for studying this compound's role in nitric oxide (NO) biosynthesis?

- Methodological Answer : Human umbilical vein endothelial cells (HUVECs) under high glucose (22 mM) or oxidative stress conditions are widely used. Key endpoints include NO production (measured via fluorescent probes like DAF-2AM), endothelial nitric oxide synthase (eNOS) phosphorylation (via Western blot), and arginase 2 expression. Co-treatment with inhibitors (e.g., L-NAME for eNOS) helps isolate specific pathways .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural mechanisms of this compound-metabolizing enzymes?

- Methodological Answer : Enzymes like this compound deacetylase from Xanthomonas campestris are crystallized using vapor diffusion methods. Selenomethionine substitution enables multi-wavelength anomalous dispersion (MAD) phasing to solve structures at high resolution (e.g., 1.75 Å). Active-site residues are identified through structural alignment with homologous enzymes and validated via mutagenesis (e.g., D123A mutation abolishing activity) .

Q. What methodologies differentiate this compound's effects on cellular senescence from general cytotoxicity?

- Methodological Answer : Senescence-specific assays include:

- SA-β-galactosidase staining : Quantified via colorimetric or fluorescence-based substrates at pH 6.0.

- Telomerase activity : Measured using TRAP (Telomeric Repeat Amplification Protocol) assays.

- DNA damage markers : γ-H2AX foci detection via immunofluorescence.

- ROS production : CM-H2DCFDA fluorescence coupled with NADPH oxidase subunit (e.g., p67phox) expression analysis .

Q. How do researchers address contradictions in studies comparing L-citrulline alone versus L-citrulline + L-arginine combinations?

- Methodological Answer : Contradictions arise from differences in dosing ratios (e.g., 1:1 vs. 2:1), bioavailability (e.g., intestinal arginase activity), and model systems (e.g., HUVECs vs. animal models). Rigorous dose-response studies, pharmacokinetic profiling (e.g., plasma citrulline/arginine ratios), and pathway-specific inhibitors (e.g., nor-NOHA for arginase) clarify mechanistic overlaps .

Q. What preclinical guidelines ensure reproducibility in this compound studies involving animal models?

- Methodological Answer : Adherence to NIH guidelines mandates:

- Sample size justification : Power analysis (e.g., α = 0.05, β = 0.2) to detect ≥30% effect sizes.

- Blinding : Randomization of treatment groups and blinded outcome assessments.

- Endpoint standardization : Consistent criteria for senescence (e.g., SA-β-gal positivity threshold) and atherosclerosis (e.g., aortic plaque area quantification) .

Q. Data Analysis & Interpretation

Q. How can untargeted metabolomics identify novel pathways influenced by this compound?

- Methodological Answer : Untargeted LC-MS/MS data are processed using platforms like XCMS or MetaboAnalyst. Feature annotation relies on accurate mass (±5 ppm) and MS/MS spectral matching to databases (e.g., HMDB). Pathway enrichment analysis (e.g., KEGG) highlights arginine/proline metabolism and urea cycle nodes. Validation via stable isotope tracing (e.g., ¹³C-citrulline) confirms flux changes .

Q. What statistical frameworks are critical for analyzing dose-dependent effects of this compound?

- Methodological Answer : Nonlinear regression models (e.g., four-parameter logistic curves) quantify EC₅₀ values. Mixed-effects models account for inter-animal variability in longitudinal studies. False discovery rate (FDR) correction (e.g., Benjamini-Hochberg) is applied to high-dimensional data (e.g., RNA-seq) to minimize Type I errors .

Q. Experimental Design Considerations

Q. How do researchers optimize this compound stability in cell culture media?

- Methodological Answer : Stability is assessed via LC-MS at 0, 12, 24, and 48 hours under culture conditions (37°C, 5% CO₂). Antioxidants (e.g., ascorbic acid) or serum-free media reduce degradation. Parallel measurements of downstream metabolites (e.g., arginine) confirm functional bioavailability .

Q. What criteria validate enzyme kinetic parameters for this compound deacetylase?

- Methodological Answer : Michaelis-Menten constants (Kₘ, Vₘₐₓ) are derived from initial velocity measurements under saturating substrate conditions. Competitive inhibition assays (e.g., with citrate) validate substrate specificity. Thermostability (T₅₀) and pH optima are determined via activity assays across gradients (e.g., pH 4–9) .

Properties

IUPAC Name |

(2S)-2-acetamido-5-(carbamoylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O4/c1-5(12)11-6(7(13)14)3-2-4-10-8(9)15/h6H,2-4H2,1H3,(H,11,12)(H,13,14)(H3,9,10,15)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMQMIOYQXNRROC-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCCNC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CCCNC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30349676 | |

| Record name | N-ACETYL-L-CITRULLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-alpha-Acetyl-L-citrulline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000856 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

33965-42-3 | |

| Record name | α-N-Acetylcitrulline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33965-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-ACETYL-L-CITRULLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-alpha-Acetyl-L-citrulline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000856 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.